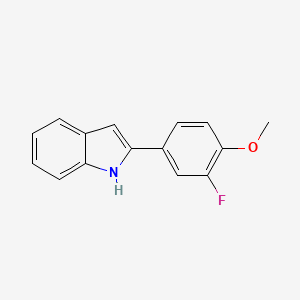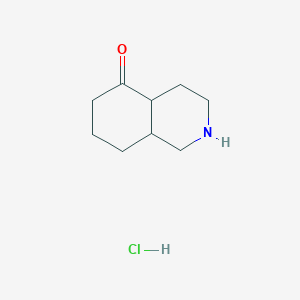
2,3,4,4a,6,7,8,8a-Octahydro-1H-isoquinolin-5-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4a,6,7,8,8a-Octahydro-1H-isoquinolin-5-one hydrochloride , also known by its INCI name Tetramethyl acetyloctahydronaphthalenes (OTNE) , is a synthetic ketone fragrance. It is used extensively in perfumes, laundry products, cosmetics, and other scented formulations. OTNE imparts a woody, slightly ambergris odor reminiscent of clean human skin, and its fragrance is long-lasting on both skin and fabric .
Synthesis Analysis
The production of OTNE involves a Diels–Alder reaction between myrcene and 3-methyl-3-penten-2-one, catalyzed by aluminum chloride. This reaction yields a monocyclic intermediate, which is subsequently cyclized in the presence of 85% phosphoric acid. The resulting compound is OTNE, with the acetyl group positioned at position 2 of the cyclohexene adduct .
Molecular Structure Analysis
The chemical formula of OTNE is C16H26O , with a molar mass of 234.38 g/mol . Its structure consists of an eight-membered ring system, and it is a colorless to pale yellow liquid. The key structural features include the tetramethyl substitution pattern on the naphthalene ring and the acetyl group at position 1 of the cyclohexene ring. The 3D structure can be visualized using computational tools .
Chemical Reactions Analysis
OTNE is primarily used as a fragrance ingredient, providing sandalwood-like and cedarwood-like notes. It is commonly found in perfumes, soaps, shampoos, detergents, fabric fresheners, antiperspirants, deodorants, and air fresheners. Additionally, it serves as a tobacco flavoring agent and a precursor for delivering organoleptic and antimicrobial compounds .
Properties
IUPAC Name |
2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h7-8,10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJESIBEJMUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2C(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
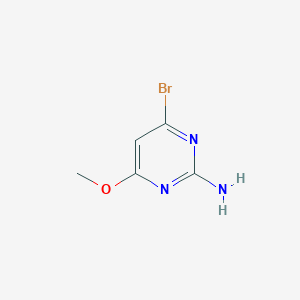
![N-(4-butylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593357.png)
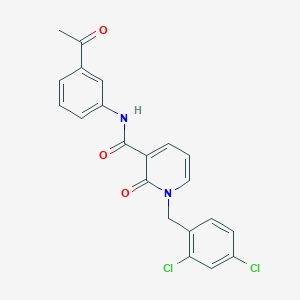
![2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2593361.png)
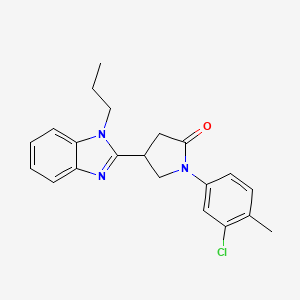
![1-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2593363.png)
![N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline](/img/structure/B2593364.png)
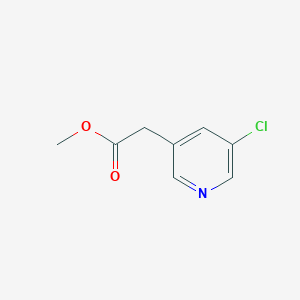
![7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2593367.png)
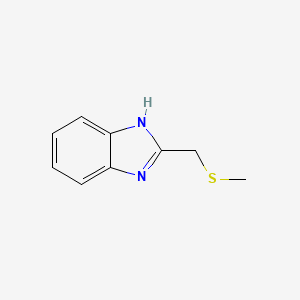
![1-(4-methoxyphenyl)-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2593369.png)
![2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid](/img/structure/B2593370.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593371.png)
